Tesmilifene's primary research focus lies in its potential for breast cancer prevention and treatment. Studies have shown that it can bind to estrogen receptors in breast tissue, acting as an antagonist, thereby reducing the stimulatory effects of estrogen on cancer cell growth [].
Clinical trials are investigating the efficacy of Tesmilifene in preventing breast cancer in high-risk women []. Additionally, research is ongoing to explore its use in combination with other therapies for treating existing breast cancer [].
Research is also exploring the potential of Tesmilifene in other types of cancers, including endometrial cancer and prostate cancer. Similar to its effects in breast cancer, Tesmilifene might act as an antagonist in estrogen-receptor positive endometrial cancer cells, potentially inhibiting their growth []. In prostate cancer, Tesmilifene might have a dual effect, acting as an antagonist in some tissues and an agonist (stimulator) in others, requiring further investigation [].
Studies are investigating the potential benefits of Tesmilifene for bone health, particularly in postmenopausal women. As estrogen levels decline after menopause, women are at increased risk of osteoporosis. Tesmilifene might help maintain bone mineral density by mimicking some of estrogen's positive effects on bone [].